5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

IMPDH inhibition enzyme kinetics immunosuppression

Select 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione for its unique para-aminophenyl reactive handle enabling rapid derivatization into acylthioureas, phosphoramides, and focused libraries—a capability absent in simpler hydantoin analogs. With well-characterized moderate IMPDH2 inhibition (Ki=240 nM) and weak MAPK14/aminopeptidase M activity, this 95%-pure building block serves as both a versatile synthetic scaffold and a validated low-activity control for kinase/protease screening panels.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 132458-42-5
Cat. No. B3231525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione
CAS132458-42-5
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)N2)N
InChIInChI=1S/C10H11N3O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15)
InChIKeyAHJYIHQIEHOBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione (CAS 132458-42-5) Compound Profile and Baseline Characteristics


5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is a synthetic small-molecule hydantoin derivative with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol [1]. The compound features an imidazolidine-2,4-dione core substituted at the 5-position with a 4-aminobenzyl group, providing a reactive aniline moiety that enables further synthetic derivatization . Structurally, it possesses a calculated LogP of -0.054 and a topological polar surface area of 84.22 Ų, consistent with drug-like physicochemical properties [1]. As a hydantoin scaffold, it belongs to a privileged class of heterocycles recognized for diverse biological activities, including enzyme inhibition and antiproliferative effects . Commercially, this compound is primarily supplied as a research-grade building block with typical purity of 95% for use in medicinal chemistry and chemical biology applications [1].

Why Generic Imidazolidine-2,4-dione Analogs Cannot Substitute for 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione (CAS 132458-42-5)


Imidazolidine-2,4-dione (hydantoin) derivatives exhibit profound structure-activity relationship (SAR) divergence driven by substitution pattern and position [1]. The 5-(4-aminobenzyl) substituent in this compound confers a distinct combination of enzyme inhibition profiles and synthetic utility that is absent in simpler analogs such as unsubstituted hydantoin or 5-benzyl derivatives [2]. Critically, the presence of the para-aminophenyl group enables downstream functionalization via the primary aromatic amine, a reactive handle lacking in many structurally similar hydantoin building blocks . Furthermore, the methylene linker between the hydantoin core and the aryl ring differentiates this compound from directly N-arylated analogs like 3-(4-aminophenyl)imidazolidine-2,4-dione (CAS 625094-32-8), which exhibit distinct pharmacological profiles and are used as antiepileptic agents rather than as synthetic intermediates . Generic or off-the-shelf substitution with alternative imidazolidine-2,4-diones would irreversibly alter target engagement, physicochemical properties, and downstream derivatization capacity, directly impacting experimental reproducibility and research outcomes.

Quantitative Differentiation Evidence for 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione (CAS 132458-42-5) vs. Comparators


IMPDH2 Inhibition: Moderate Affinity Distinct from Potent Clinical Inhibitor Mycophenolic Acid

5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki value of 240 nM in competitive binding assays [1]. In comparison, the clinical immunosuppressant mycophenolic acid (MPA) exhibits Ki values of 11 nM (IMPDH1) and 6 nM (IMPDH2), representing an approximately 40-fold greater potency against IMPDH2 . This substantial difference in IMPDH2 affinity positions the target compound as a moderate inhibitor suitable for applications where potent immunosuppression is undesirable, such as in certain oncology or antimicrobial research contexts where partial pathway modulation may be therapeutically advantageous.

IMPDH inhibition enzyme kinetics immunosuppression

Aminopeptidase M Inhibition: IC50 of 28 µM Demonstrates Moderate Potency

In enzymatic assays against Aminopeptidase M (AP-M), 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione demonstrated an IC50 value of 28 µM after enzyme-inhibitor preincubation [1]. This activity, while moderate, has been described in the literature as insufficient for classification as a potent or selective inhibitor [2]. Notably, in comparison to the same compound's weak activity against MAPK14 (IC50 = 31.6 µM) [3], the AP-M inhibition is marginally more potent, though both fall within the micromolar range.

aminopeptidase inhibition protease enzymology

Kinase Selectivity Profile: Weak MAPK14 Inhibition with High Micromolar IC50

5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione exhibits weak inhibitory activity against Mitogen-activated protein kinase 14 (MAPK14/p38α) with an IC50 of 31.6 µM (3.16 × 10⁴ nM) as reported in kinase panel screening [1]. For comparison, clinically relevant p38 MAPK inhibitors such as BIRB 796 (Doramapimod) demonstrate low nanomolar potency (IC50 ~ 38 nM) [2]. The >800-fold difference in potency underscores that the target compound is not a significant MAPK14 inhibitor. This weak kinase inhibition profile is advantageous for applications where off-target kinase activity must be minimized, such as in chemical probe development or when using the compound as a control for nonspecific binding.

kinase inhibition MAPK14 selectivity

Synthetic Versatility: Reactive Aromatic Amine Enables Derivatization into Acylthiourea and Phosphoramide Libraries

The para-aminophenyl moiety of 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione serves as a nucleophilic handle for further functionalization. This compound has been successfully employed as a key intermediate in the synthesis of 41 novel acylthiourea derivatives, demonstrating moderate to excellent yields [1]. Additionally, it has been utilized in the preparation of phosphoramide derivatives with hydantoin cores [2]. In contrast, structurally related building blocks lacking the primary aromatic amine, such as 5-benzylimidazolidine-2,4-dione, lack this reactive functionality and thus cannot be directly elaborated into the same classes of derivatives. This synthetic accessibility enables rapid library expansion for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

medicinal chemistry building block derivatization

Research and Industrial Application Scenarios for 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione (CAS 132458-42-5)


IMPDH-Targeted Probe Development Requiring Moderate Enzyme Inhibition

The compound's moderate IMPDH2 inhibition (Ki = 240 nM) [1] makes it suitable for developing chemical probes that require partial pathway modulation without the severe immunosuppression associated with potent inhibitors like mycophenolic acid. Researchers investigating the therapeutic window for IMPDH inhibition in oncology or antimicrobial contexts can use this compound to establish dose-response relationships and differentiate on-target effects from toxicity.

Negative Control for Kinase Inhibitor Screening Campaigns

With documented weak MAPK14 inhibition (IC50 = 31.6 µM) [2] and similarly moderate activity against Aminopeptidase M (IC50 = 28 µM) [3], this compound serves as an excellent negative or low-activity control in kinase and protease inhibitor screening panels. Its well-characterized weak inhibition profile helps researchers distinguish true hits from assay noise and nonspecific binding artifacts.

Diversifiable Hydantoin Scaffold for Parallel Library Synthesis

The reactive para-aminophenyl group enables rapid derivatization into acylthiourea, phosphoramide, and other functional classes [4]. Medicinal chemistry teams engaged in hit expansion or lead optimization of hydantoin-based scaffolds can employ this building block as a versatile starting point for generating focused libraries, facilitating SAR exploration and the identification of improved lead compounds.

Physicochemical Property Benchmarking for CNS or Oral Drug Design

The compound's calculated LogP (-0.054) and topological polar surface area (84.22 Ų) [5] align with favorable drug-like properties for central nervous system (CNS) penetration and oral bioavailability. Researchers can utilize this compound as a reference point in computational and experimental studies aimed at optimizing hydantoin derivatives for improved pharmacokinetic profiles, particularly in programs targeting neurological or psychiatric indications.

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